Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate: A closely related compound with similar structural features.
tert-Butyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate: Another compound with a similar imidazo[1,2-a]pyridine core but different substituents.
Uniqueness
This compound is unique due to its specific tert-butyl and methyl ester substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 2059971-11-6) is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H20N2O2
- Molecular Weight : 236.31 g/mol
- Structure : The compound features a unique imidazo[1,2-a]pyridine scaffold that contributes to its biological activity.
Biological Activities
The imidazo[1,2-a]pyridine derivatives are known for a wide range of biological activities, including:
- Anticancer : Compounds within this class have shown significant cytotoxic effects against various cancer cell lines. For example, studies indicate that imidazo[1,2-a]pyridine derivatives can inhibit the growth of triple-negative breast cancer (TNBC) cells with IC50 values in the micromolar range .
- Antimicrobial : These compounds exhibit antibacterial and antifungal properties. The broad-spectrum activity against pathogens makes them potential candidates for developing new antibiotics .
- Anti-inflammatory : Research has highlighted their ability to modulate inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives reveals that modifications to the nitrogen-containing heterocycle can significantly influence their biological activity. Key findings include:
- Substituents : The presence of tert-butyl and methyl groups enhances lipophilicity and bioavailability, which are critical for effective drug action .
- Positioning of Functional Groups : Variations in the position of substituents on the imidazo ring can lead to different pharmacological profiles. For instance, certain positions are associated with increased anticancer activity while others may enhance antimicrobial effects .
Case Studies
- Antitumor Activity : A study evaluated the effects of several imidazo[1,2-a]pyridine derivatives on MDA-MB-231 and MDA-MB-468 cell lines. The most promising compound showed a GI50 concentration of 13 μM and significantly reduced cell proliferation and tumor size in vivo models .
- Antimicrobial Properties : In vitro tests demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to existing antibiotics .
Research Findings Summary
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)11-10(12(16)17-4)15-8-6-5-7-9(15)14-11/h5-8H2,1-4H3 |
InChI Key |
IAKHDYGSOBTTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N2CCCCC2=N1)C(=O)OC |
Origin of Product |
United States |
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